molecular formula C14H26N2O2 B2621331 Tert-butyl N-(1-azaspiro[4.5]decan-3-yl)carbamate CAS No. 2241128-08-3

Tert-butyl N-(1-azaspiro[4.5]decan-3-yl)carbamate

Cat. No.: B2621331
CAS No.: 2241128-08-3
M. Wt: 254.374
InChI Key: YFVABHNOIZYPGE-UHFFFAOYSA-N
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Description

Tert-butyl N-(1-azaspiro[45]decan-3-yl)carbamate is a chemical compound with the molecular formula C13H24N2O3 It is a spirocyclic compound, which means it contains a spiro-connected ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(1-azaspiro[4.5]decan-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with a spirocyclic amine. One common method involves the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl carbamate group. The reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(1-azaspiro[4.5]decan-3-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

Tert-butyl N-(1-azaspiro[4.5]decan-3-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-(1-azaspiro[4.5]decan-3-yl)carbamate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl N-(1-oxa-8-azaspiro[4.5]decan-3-yl)carbamate
  • Tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate

Uniqueness

Tert-butyl N-(1-azaspiro[4.5]decan-3-yl)carbamate is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other compounds may not be as effective .

Properties

IUPAC Name

tert-butyl N-(1-azaspiro[4.5]decan-3-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-11-9-14(15-10-11)7-5-4-6-8-14/h11,15H,4-10H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFVABHNOIZYPGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2(CCCCC2)NC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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